An In-depth Technical Guide to 4-Methoxypiperidin-3-amine Dihydrochloride
An In-depth Technical Guide to 4-Methoxypiperidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxypiperidin-3-amine dihydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] This document details the compound's identification, including its CAS Number, physicochemical characteristics, plausible synthetic pathways, and key applications. Furthermore, it outlines essential analytical methodologies for characterization and robust protocols for safe handling, storage, and disposal, designed to meet the rigorous standards of research and development professionals.
Compound Identification and Structure
4-Methoxypiperidin-3-amine and its dihydrochloride salt are heterocyclic building blocks valuable for introducing a constrained, yet polar, three-dimensional scaffold into target molecules. The presence of a basic amine and a methoxy group offers multiple points for synthetic elaboration, making it a versatile intermediate.[2]
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Systematic Name: 4-Methoxypiperidin-3-amine dihydrochloride
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Synonyms: 3-Amino-4-methoxypiperidine dihydrochloride
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CAS Number: While a specific CAS number for the dihydrochloride salt is not consistently cited, the parent compound, 4-Amino-3-methoxypiperidine , is registered under CAS Number 156970-92-2 . It is common for hydrochloride salts not to have a unique CAS identifier from the parent amine.
Chemical Structure
The structure combines a piperidine ring with an amine group at the 3-position and a methoxy group at the 4-position. The dihydrochloride salt form involves the protonation of both the ring nitrogen and the 3-amino group.
Caption: Chemical structure of 4-Methoxypiperidin-3-amine dihydrochloride.
Physicochemical Properties
A summary of the key properties for the parent amine is provided below. The dihydrochloride salt will exhibit higher water solubility and a higher melting point.
| Property | Value | Source(s) |
| CAS Number | 156970-92-2 (Parent Compound) | N/A |
| Molecular Formula | C₆H₁₄N₂O (Parent) / C₆H₁₆Cl₂N₂O (Dihydrochloride) | N/A |
| Molecular Weight | 130.19 g/mol (Parent) / 203.11 g/mol (Dihydrochloride) | N/A |
| Appearance | Typically an off-white to brown solid | [3] |
| Solubility | The dihydrochloride salt is expected to be soluble in water and methanol. | [4] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [3] |
Synthesis and Manufacturing Insights
Representative Synthetic Pathway
A plausible synthesis strategy begins with a protected 4-piperidone, introducing the required functionalities sequentially. The choice of protecting groups, particularly for the ring nitrogen (e.g., Boc or Cbz), is critical to prevent side reactions and direct the regiochemistry of subsequent steps.
Causality Behind Experimental Choices:
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N-Protection: An N-Boc (tert-butyloxycarbonyl) group is often preferred for its stability under various reaction conditions and its straightforward removal with acid, which is compatible with the final salt formation.
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Hydroxylation & Methoxylation: Introduction of the oxygen functionality at the 4-position can be achieved, followed by methylation (e.g., using Williamson ether synthesis with methyl iodide and a base like sodium hydride).
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Amination: The introduction of the amino group at the C-3 position is the most challenging step. A common strategy involves converting the C-3 position to an oxime, followed by reduction. This method often yields a mixture of diastereomers that may require chromatographic separation.
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Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group using a strong acid, such as hydrochloric acid in dioxane or methanol. This concurrently forms the desired dihydrochloride salt, which often aids in purification by crystallization.[6]
Caption: Representative synthetic workflow for 4-Methoxypiperidin-3-amine dihydrochloride.
Applications in Drug Discovery and Research
The 3-amino-4-methoxypiperidine scaffold is a valuable building block in drug discovery for several reasons:
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Structural Rigidity and 3D Shape: The piperidine ring provides a defined three-dimensional geometry, which can be crucial for precise binding to biological targets like enzyme active sites or protein-protein interfaces.[7]
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Modulation of Physicochemical Properties: The amino and methoxy groups allow for fine-tuning of properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity. The basic nitrogen atoms can improve aqueous solubility and serve as anchors for salt formation.[1]
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Key Pharmacophore Element: Substituted aminopiperidines are key components in a wide range of therapeutic agents. For instance, (R)-3-aminopiperidine is a critical intermediate in the synthesis of DPP-IV inhibitors like Alogliptin, which are used to treat type 2 diabetes.[8][9] The structural motif is also found in kinase inhibitors for oncology and agents targeting the central nervous system.[1]
Potential Research Applications:
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Fragment-Based Screening: As a fragment, it can be used to identify initial hits against novel protein targets.
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Lead Optimization: It can be incorporated into existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to explore new binding interactions.[1]
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Scaffold for Combinatorial Libraries: The amine handle allows for easy derivatization to create libraries of related compounds for high-throughput screening.
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-Methoxypiperidin-3-amine dihydrochloride. A combination of spectroscopic and chromatographic techniques is required.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include multiplets for the piperidine ring protons, a singlet for the methoxy (-OCH₃) group, and broad signals for the amine protons (-NH₃⁺). The integration of these signals confirms the proton count.[10][11]
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¹³C NMR: Shows distinct signals for each unique carbon atom, including the five carbons of the piperidine ring and the methoxy carbon. This confirms the carbon skeleton of the molecule.[12]
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Mass Spectrometry (MS): Used to determine the molecular weight of the parent compound. Electrospray ionization (ESI) in positive mode would typically show a parent ion [M+H]⁺ corresponding to the free amine (C₆H₁₄N₂O).[13]
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key absorbances would include broad N-H stretching bands for the ammonium salts, C-H stretching for the aliphatic and methoxy groups, and C-O stretching for the ether linkage.[12]
Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of water/acetonitrile containing an acidic modifier (like TFA or formic acid) is typically used. Purity is assessed by the area percentage of the main peak detected by a UV or mass spectrometric detector.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS, making it a powerful tool for both purity analysis and the identification of trace impurities.[13]
Safety, Handling, and Storage Protocols
As a bifunctional amine hydrochloride salt, this compound requires careful handling to mitigate potential hazards. The following protocols are based on guidelines for similar chemical classes.[14][15]
GHS Hazard Classification (Anticipated):
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Acute Toxicity, Oral: May be harmful if swallowed.
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Skin Corrosion/Irritation: May cause skin irritation.
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Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
Personal Protective Equipment (PPE) and Engineering Controls
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure an eyewash station and safety shower are readily accessible.
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Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use.
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
Safe Handling and Storage Workflow
This workflow ensures a self-validating system of safety from receipt to disposal.
Caption: Safe handling workflow for 4-Methoxypiperidin-3-amine dihydrochloride.
First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
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In Case of Skin Contact: Immediately wash the skin with soap and plenty of water.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Conclusion
4-Methoxypiperidin-3-amine dihydrochloride represents a valuable and versatile chemical building block for the modern medicinal chemist. Its distinct three-dimensional structure, combined with strategically placed functional groups, provides a robust scaffold for the synthesis of novel therapeutic agents. Understanding its synthesis, analytical profile, and, most importantly, its safe handling, is paramount for its effective and responsible use in the laboratory. This guide provides the foundational knowledge for researchers to leverage the potential of this compound in advancing drug discovery programs.
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